5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a pyridine moiety, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxybenzyl Group: This step often involves the use of a methoxybenzyl halide and a base to facilitate the nucleophilic substitution reaction.
Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The methoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can participate in hydrogen bonding and π-π interactions, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and solubility.
5-((3-hydroxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide: Contains a hydroxybenzyl group instead of a methoxybenzyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the methoxybenzyl group in 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-7-4-5-14(9-16)12-26-19-13-27-18(10-17(19)23)20(24)22-11-15-6-2-3-8-21-15/h2-10,13H,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKQGKUCNUUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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